molecular formula C17H18BrN3 B15056191 2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline

2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline

Cat. No.: B15056191
M. Wt: 344.2 g/mol
InChI Key: DLABZFPXLWNLDI-UHFFFAOYSA-N
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Description

2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline (CAS: 1706451-26-4) is a brominated benzimidazole-aniline hybrid compound with the molecular formula C₁₇H₁₈BrN₃ and a molecular weight of 344.25 g/mol . Structurally, it features:

  • A 2-bromo substituent on the aniline ring.
  • A 5,7-dimethyl-1H-benzo[d]imidazole moiety at the para position of the aniline ring.
  • N,N-dimethyl groups on the aniline nitrogen.

Properties

Molecular Formula

C17H18BrN3

Molecular Weight

344.2 g/mol

IUPAC Name

2-bromo-4-(4,6-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline

InChI

InChI=1S/C17H18BrN3/c1-10-7-11(2)16-14(8-10)19-17(20-16)12-5-6-15(21(3)4)13(18)9-12/h5-9H,1-4H3,(H,19,20)

InChI Key

DLABZFPXLWNLDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)N(C)C)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in halogenation, substituent positions, or ancillary groups:

Compound Name Substituents on Benzimidazole Aniline Substituents Key Properties/Applications Reference
4-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline (32) 5,6-dichloro N,N-dimethyl Melting point: 265–266°C; IR peaks: 3422 (NH), 735 (C–Cl); potential bioactive agent
4-(5-Fluoro-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline (HI-B1) 5-fluoro N,N-dimethyl Synthesized via sodium dithionite reduction; used in β-catenin-TCF4 interaction studies
4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline None N,N-dimethyl Characterized by X-ray diffraction; planar geometry with strong C=N absorption at 1612 cm⁻¹
N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine 5,6-dimethyl 4-bromobenzyl Explored for biological activity; structural flexibility due to benzyl linker

Key Observations :

  • Halogen Effects : Bromine in the target compound may enhance electrophilic reactivity compared to chlorine (compound 32) or fluorine (HI-B1), influencing applications in cross-coupling reactions or binding to biological targets .
  • Substituent Position: The 5,7-dimethyl groups on the benzimidazole in the target compound vs.
  • Aniline Modifications : The N,N-dimethylaniline group is common across analogues, but the addition of a bromobenzyl group (compound in ) introduces hydrophobicity and conformational flexibility.
Spectroscopic and Physical Properties
  • IR Spectroscopy : The target compound’s benzimidazole C=N stretch (~1612 cm⁻¹) aligns with analogues, but bromine’s mass difference may shift C–Br vibrations to ~550–600 cm⁻¹ .
  • NMR : The N,N-dimethyl groups in all analogues resonate near 3.0 ppm (¹H-NMR) and 39–40 ppm (¹³C-NMR) . Bromine’s electron-withdrawing effect may deshield adjacent protons in the target compound .
  • Melting Points: The target compound’s melting point is unspecified, but dichloro analogue 32 melts at 265–266°C, suggesting higher crystallinity compared to non-halogenated variants .

Biological Activity

2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline is a complex organic compound that combines a bromine atom, a benzimidazole moiety, and a dimethylaniline group. This unique structural combination suggests potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. Understanding its biological activity is essential for exploring its therapeutic applications.

  • Molecular Formula : C17H18BrN3
  • Molecular Weight : 365.25 g/mol
  • Structure : The compound features a bromine substituent at the para position relative to the dimethylaniline nitrogen, which influences its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to:

  • Bromine Substituent : Facilitates nucleophilic substitution reactions.
  • Benzimidazole Moiety : Engages in electrophilic aromatic substitution reactions due to its electron-rich nature.

Biological Activities

Research indicates that compounds containing benzimidazole moieties often exhibit diverse biological activities. Preliminary studies suggest that this compound may possess similar properties:

Antimicrobial Activity

Studies have shown that related compounds can inhibit bacterial growth. For instance:

  • Case Study : A series of benzimidazole derivatives demonstrated significant antibacterial activity against various strains of bacteria, suggesting that this compound may exhibit comparable effects.

Antifungal Activity

Compounds with similar structures have also been evaluated for antifungal properties:

  • Research Findings : Certain benzimidazole derivatives were effective against fungal pathogens, indicating potential for this compound in treating fungal infections.

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been widely studied:

  • In vitro Studies : Some compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific enzymes or cellular pathways involved in tumor growth.

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved Effects
AntimicrobialBenzimidazole derivativesInhibition of bacterial growth
AntifungalBenzimidazole derivativesEffective against fungal pathogens
AnticancerVarious benzimidazolesInhibition of cancer cell proliferation

Interaction Studies

Interaction studies are crucial for understanding the binding affinity of this compound with biological targets such as proteins or enzymes. Techniques such as molecular docking simulations and in vitro assays are typically employed to evaluate these interactions.

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